1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
CAS No.: 55314-16-4
Cat. No.: VC20750332
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55314-16-4 |
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Molecular Formula | C10H12N2O |
Molecular Weight | 176.21 g/mol |
IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one |
Standard InChI | InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ |
Standard InChI Key | MZLRFUCMBQWLNV-FNORWQNLSA-N |
Isomeric SMILES | CN(C)/C=C/C(=O)C1=CN=CC=C1 |
SMILES | CN(C)C=CC(=O)C1=CN=CC=C1 |
Canonical SMILES | CN(C)C=CC(=O)C1=CN=CC=C1 |
What is 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one?
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is an organic compound featuring a pyridine ring and a propenone moiety. It is also known by other names, including 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and 3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one . The molecular formula is C10H12N2O, and the molecular weight is 176.22 g/mol . The CAS number for this compound is 55314-16-4 .
Synthesis and Preparation
The synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one typically involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine and an appropriate ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the propenone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, potentially using continuous flow reactors and optimized reaction conditions to enhance the yield and purity of the product.
Chemical Reactions
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one can undergo several chemical reactions:
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Oxidation: Can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: Reduction reactions can convert the propenone moiety into a saturated ketone. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Scientific Research Applications
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has applications in various scientific research fields:
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Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
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Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: Research is ongoing to explore its potential as a therapeutic agent.
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Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Activity
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one exhibits significant antimicrobial activity and has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Bacterial Strain | MIC (μg/mL) |
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Mycobacterium tuberculosis H37Rv | 0.025 - 0.054 |
Staphylococcus aureus (MRSA) | 4 - 8 |
Escherichia coli | Variable |
The mechanism of action involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Safety and Hazards
The compound is labeled with the following hazard statements :
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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